5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine
Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a trifluoromethoxyphenoxy group and a dioxaborolan group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the trifluoromethoxyphenoxy group: This step often involves nucleophilic substitution reactions where the pyrimidine core reacts with a trifluoromethoxyphenol derivative.
Attachment of the dioxaborolan group: This is usually done via a Suzuki-Miyaura coupling reaction, where the pyrimidine derivative reacts with a boronic acid or ester in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of probes and sensors for biological studies.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The dioxaborolan group can participate in boron-mediated reactions, while the trifluoromethoxyphenoxy group can enhance the compound’s stability and reactivity. These interactions can lead to the formation of stable complexes and intermediates, facilitating various chemical transformations.
Comparison with Similar Compounds
Compared to other similar compounds, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine stands out due to its unique combination of functional groups. Similar compounds include:
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Lacks the trifluoromethoxyphenoxy group.
2-(4-(Trifluoromethoxy)phenoxy)pyrimidine: Lacks the dioxaborolan group.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-phenoxypyrimidine: Lacks the trifluoromethoxy group.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethoxy)phenoxy]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BF3N2O4/c1-15(2)16(3,4)27-18(26-15)11-9-22-14(23-10-11)24-12-5-7-13(8-6-12)25-17(19,20)21/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSYDTMPTKJRHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC=C(C=C3)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BF3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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